4-hydroxy-1-methyl-2-oxo-N-(2-pyridinyl)-1,2-dihydro-3-quinolinecarboxamide
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Overview
Description
4-hydroxy-1-methyl-2-oxo-N-(2-pyridinyl)-1,2-dihydro-3-quinolinecarboxamide is a complex organic compound with a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-1-methyl-2-oxo-N-(2-pyridinyl)-1,2-dihydro-3-quinolinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Pyridine Moiety: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the quinoline intermediate.
Hydroxylation and Methylation: The hydroxyl and methyl groups are introduced through selective hydroxylation and methylation reactions, respectively.
Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-1-methyl-2-oxo-N-(2-pyridinyl)-1,2-dihydro-3-quinolinecarboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and acids are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxide derivatives, alcohol derivatives, and substituted quinoline compounds.
Scientific Research Applications
4-hydroxy-1-methyl-2-oxo-N-(2-pyridinyl)-1,2-dihydro-3-quinolinecarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-hydroxy-1-methyl-2-oxo-N-(2-pyridinyl)-1,2-dihydro-3-quinolinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide
- 4-hydroxy-1-methyl-2-oxo-N-(pyridin-3-yl)-1,2-dihydroquinoline-3-carboxamide
- 4-hydroxy-1-methyl-2-oxo-N-(pyridin-4-yl)-1,2-dihydroquinoline-3-carboxamide
Uniqueness
4-hydroxy-1-methyl-2-oxo-N-(2-pyridinyl)-1,2-dihydro-3-quinolinecarboxamide is unique due to the specific positioning of the pyridine moiety, which can significantly influence its chemical reactivity and biological activity. This unique structure allows it to interact with different molecular targets and exhibit distinct properties compared to its analogs.
Properties
CAS No. |
84088-58-4 |
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Molecular Formula |
C16H13N3O3 |
Molecular Weight |
295.29g/mol |
IUPAC Name |
4-hydroxy-1-methyl-2-oxo-N-pyridin-2-ylquinoline-3-carboxamide |
InChI |
InChI=1S/C16H13N3O3/c1-19-11-7-3-2-6-10(11)14(20)13(16(19)22)15(21)18-12-8-4-5-9-17-12/h2-9,20H,1H3,(H,17,18,21) |
InChI Key |
RCXRGCYXKQKOQU-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=CC=N3)O |
Origin of Product |
United States |
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